Neoantimycin belongs to a family of natural products called Antimycins. These compounds are known for their unique structures and significant biological activities, particularly as antifungal agents. [, , , , ] Neoantimycins, specifically, are characterized by a 15-membered tetralactone ring, distinguishing them from other Antimycins. [, ] They are produced by various Streptomyces bacteria species. [, , , , , , , ] Neoantimycins have garnered substantial interest in scientific research due to their promising anticancer potential. [, , , , , , , , ] Notably, they have been identified as effective regulators of oncogenic proteins GRP78/BiP and K-Ras. [, , ]
Neoantimycin is primarily sourced from the fermentation processes of Streptomyces bacteria, particularly Streptomyces fradiae and Streptomyces antibioticus. It belongs to the class of depsipeptides, which are characterized by the presence of both ester and amide linkages in their structure. The compound exhibits a distinctive ring-expanded structure compared to traditional antimycins, featuring a 15-membered tetraester ring that contributes to its biological activity.
The synthesis of neoantimycin has been a subject of interest due to its complex structure. The first total synthesis was reported in 2015, utilizing intramolecular transesterification techniques to construct the 15-membered tetralactone core. The synthetic route commenced with L-valine as a starting material, which underwent a series of reactions involving nitrosation and cyclization to form the desired compound. Key parameters in this synthesis included:
The molecular structure of neoantimycin is characterized by its complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The empirical formula is , indicating a substantial molecular weight that contributes to its unique properties. The 15-membered ring structure consists of multiple functional groups that enhance its biological activity. Key features include:
Neoantimycin participates in several chemical reactions that are crucial for its biological activity. Notably, it exhibits interactions with oncogenic proteins such as GRP78/BiP and K-Ras, which are implicated in cancer cell proliferation. The mechanisms involve:
The mechanism of action of neoantimycin involves its ability to disrupt critical cellular processes by targeting specific proteins associated with cancer progression. The compound acts primarily as an inhibitor of protein folding and maturation processes mediated by GRP78/BiP, leading to apoptosis in cancer cells. Key points include:
Neoantimycin exhibits several physical and chemical properties that influence its behavior in biological systems:
Neoantimycin has garnered attention for its potential applications in various scientific fields:
The neoantimycin lineage was first identified in the 1960s upon isolation from Streptomyces orinoci (originally classified as Streptoverticillium orinoci) sourced from South American soil samples [1]. Initial characterization efforts identified the foundational neoantimycin scaffold but did not extensively explore bioactivity. Renewed interest emerged in 2013 when Li and colleagues isolated neoantimycins D, E, and F from Streptomyces conglobatus, revealing their structural nuances through advanced mass spectrometry and nuclear magnetic resonance techniques. This work established the chemical diversity within this compound family, particularly variations in alkyl side chains at positions C4 and C9 [9].
Significant pharmacological characterization followed in 2014, when Salim and collaborators demonstrated that neoantimycins A, F, G, and H act as potent inhibitors of oncogenic K-Ras plasma membrane localization, exhibiting half-maximal inhibitory concentrations (IC₅₀) of 3–10 nM. Concurrently, these compounds showed potent cytotoxicity against colon cancer cell lines (SW620 and SW620 Ad300) with IC₅₀ values of 0.04–0.61 μM [1]. Subsequent discoveries expanded the structural repertoire:
Table 1: Key Neoantimycin Analogs and Producing Organisms
Compound | Producing Strain | Discovery Year | Notable Features |
---|---|---|---|
Neoantimycins D,E,F | Streptoverticillium orinoci | 2013 | First systematic isolation [9] |
Neoantimycin F | Streptomyces conglobatus | 2018 | NSCLC apoptosis induction [1] |
Unantimycin A | Streptomyces sp. RK88-1355 | 2016 | γ-butyrolactone variant [7] |
Unantimycins B-E | Streptomyces conglobatus | 2020 | 3-hydroxybenzoate moiety [8] |
Genome mining of Streptomyces conglobatus in 2018 identified the biosynthetic gene cluster responsible for neoantimycin production, revealing a hybrid nonribosomal peptide synthetase/polyketide synthase assembly pathway. This genetic framework enabled targeted engineering of Streptomyces chassis strains for analog overproduction, accelerating structural diversification studies [2] [8].
Neoantimycins belong to the antimycin-type depsipeptide superfamily, characterized by a macrolactone ring tethered to a substituted benzoate unit. Their classification centers on three defining structural elements:
The 15-membered macrocyclic ring incorporates four ester bonds (tetralactone) and one amide bond, forming a pentadepsipeptide architecture. Biosynthesis initiates with 3-formamidosalicylate (3-FAS) or its biosynthetic variant 3-hydroxybenzoate (3-HBA), extended by L-threonine, three α-keto acid derivatives, and malonic acid building blocks. The ring assembly occurs via a multimodular enzymatic complex combining nonribosomal peptide synthetase and polyketide synthase activities (NRPS-PKS) [2] [8].
Structural diversification arises primarily through modifications at two positions:
While classical antimycins incorporate 3-formamidosalicylate (3-FAS), neoantimycin variants exhibit strategic modifications:
Table 2: Aromatic Moieties in Neoantimycin Analogs
Aromatic Unit | Representative Compounds | Biological Significance |
---|---|---|
3-Formamidosalicylate (3-FAS) | Neoantimycins A, F, H | K-Ras inhibition [1] |
3-Hydroxybenzoate (3-HBA) | Unantimycins B-E | Reduced mitochondrial toxicity [8] |
2-Hydroxy-3-formylaminobenzoic acid | Opantimycin A | Antimalarial activity [7] |
Notably, unantimycins (3-HBA-containing analogs) retain anticancer efficacy while potentially circumventing the mitochondrial toxicity associated with 3-FAS binding to cytochrome bc₁ complex [8].
Figure: Core Structure of Neoantimycins Highlighting Variable Regions
[3-FAS/3-HBA]-CO-NH-(Thr)-[O-C(=O)-CH(R1)]-[O-C(=O)-CH(R2)]-[O-C(=O)-CH2]-O- (15-membered ring)
R1 = C4 alkyl; R2 = C9 alkyl
Neoantimycins have emerged as valuable molecular scaffolds in oncology-focused drug discovery due to three compelling pharmacological attributes:
The 3-FAS moiety in neoantimycins enables high-affinity binding to oncogenic K-Ras (half-maximal inhibitory concentrations = 3–10 nM), disrupting its membrane localization and downstream signaling. This molecular targeting is clinically significant given the historical "undruggability" of Ras mutations prevalent in pancreatic, lung, and colorectal cancers [1]. Complementary studies demonstrate inhibition of glucose-regulated protein 78 (GRP78/BiP), an endoplasmic reticulum chaperone implicated in chemotherapy resistance. Downregulation of GRP78 by prunustatin A (a neoantimycin congener) sensitizes malignant cells to conventional therapies [9].
In non-small cell lung cancer (NSCLC) models, neoantimycin F exerts multimodal pro-apoptotic effects:
These coordinated effects culminate in robust apoptotic cell death across NSCLC cell lines (PC9, H1299) with half-maximal growth inhibitory concentrations of 0.03–1 μM.
Structurally advanced analogs like unantimycins B-E exhibit cancer cell selectivity absent in many conventional chemotherapeutics. When tested against normal cell lines (16HBE bronchial epithelium, HaCaT keratinocytes), unantimycins maintained half-maximal inhibitory concentrations >31.9 μM while exerting potent effects (IC₅₀ = 1.6–8.2 μM) in lung (PC9), colon (SW620), and melanoma (A375) carcinoma models. This differential cytotoxicity represents a 4–20-fold therapeutic window relative to cisplatin [8].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4